molecular formula C17H32O2 B12649955 2-Methyldodecyl methacrylate CAS No. 94158-96-0

2-Methyldodecyl methacrylate

Cat. No.: B12649955
CAS No.: 94158-96-0
M. Wt: 268.4 g/mol
InChI Key: DIUOAZFIHVLGKZ-UHFFFAOYSA-N
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Description

2-Methyldodecyl methacrylate is an organic compound with the chemical formula C16H30O2. It is a methacrylate ester derived from methacrylic acid and 2-methyldodecanol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various copolymers and functional polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyldodecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyldodecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the product. Industrial production may also involve the use of alternative catalysts and optimized reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyldodecyl methacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.

    Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2-methyldodecanol.

Common Reagents and Conditions

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

    Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.

Major Products

    Polymerization: Polymers and copolymers with various properties depending on the comonomers used.

    Substitution: Substituted methacrylate esters.

    Hydrolysis: Methacrylic acid and 2-methyldodecanol.

Scientific Research Applications

2-Methyldodecyl methacrylate has a wide range of applications in scientific research:

    Polymer Chemistry: Used in the synthesis of functional polymers and copolymers with specific properties.

    Biomedical Applications: Incorporated into dental materials and drug delivery systems.

    Industrial Applications: Used in coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of 2-Methyldodecyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The ester group can interact with various functional groups, leading to the formation of complex polymer structures. In biomedical applications, its antimicrobial properties are attributed to the disruption of microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Dodecyl methacrylate
  • Lauryl methacrylate
  • Methacrylic acid, dodecyl ester

Uniqueness

2-Methyldodecyl methacrylate is unique due to the presence of a methyl group on the dodecyl chain, which can influence its reactivity and the properties of the resulting polymers. This structural variation can lead to differences in hydrophobicity, flexibility, and compatibility with other monomers.

Properties

CAS No.

94158-96-0

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

2-methyldodecyl 2-methylprop-2-enoate

InChI

InChI=1S/C17H32O2/c1-5-6-7-8-9-10-11-12-13-16(4)14-19-17(18)15(2)3/h16H,2,5-14H2,1,3-4H3

InChI Key

DIUOAZFIHVLGKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)COC(=O)C(=C)C

Origin of Product

United States

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